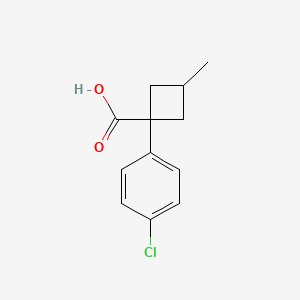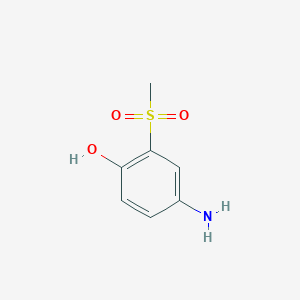![molecular formula C10H9ClN2O2 B13317225 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-4-carboxylic acid.
Formation of the But-3-yn-1-ylamino Group: This step involves the reaction of 6-chloropyridine-4-carboxylic acid with but-3-yn-1-amine under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the but-3-yn-1-ylamino group.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Catalysts like palladium and copper are often employed in Sonogashira coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex alkyne-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-3-yn-1-ylamino group can form covalent bonds with target proteins, leading to inhibition or activation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloropyridine-4-carboxylic acid: Similar structure but lacks the but-3-yn-1-yl group.
6-Chloropyridine-4-carboxylic acid: Lacks the amino and but-3-yn-1-yl groups.
2-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid: Similar but without the chlorine atom.
Uniqueness
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid is unique due to the presence of both the but-3-yn-1-ylamino group and the chlorine atom on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H9ClN2O2 |
|---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
2-(but-3-ynylamino)-6-chloropyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-6-7(10(14)15)5-8(11)13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
NWZIYBHJYHVIFF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNC1=NC(=CC(=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)



![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)


